3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C22H26N2O4 and a molecular weight of 382.45 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a diphenylmethyl group. It is primarily used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction, often using diphenylmethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the azetidine ring and the diphenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diphenylmethyl chloride in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various chemical reactions without premature deprotection. The azetidine ring and diphenylmethyl group contribute to its reactivity and binding affinity with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid: Similar structure but lacks the diphenylmethyl group.
1-{[(tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid: Contains an allyl group instead of the diphenylmethyl group.
Uniqueness
The presence of both the Boc protecting group and the diphenylmethyl group makes 3-{[(tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid unique. This combination enhances its stability and reactivity, making it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
1-benzhydryl-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-21(2,3)28-20(27)23-22(19(25)26)14-24(15-22)18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDCROGWRHZKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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